5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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Overview
Description
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-A]pyrazine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and nitration steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions at the methyl group or nitro group positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: Acetone, ethanol, methanol
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolo[1,5-A]pyrazine core can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives: Potent and selective brain-penetrant P2X7 antagonists.
Uniqueness
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific structural features and the presence of both nitro and methyl groups, which contribute to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRDSZKWYVAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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